molecular formula C20H32O2 B1248876 Polasol A

Polasol A

Cat. No.: B1248876
M. Wt: 304.5 g/mol
InChI Key: CTLMPKXXSYQROQ-DTDSIWIMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Polasol A is a specialized active-ingredient preparation designed for use in meat processing, particularly in the preservation and enhancement of meat products such as sausages, cured meats, and ready-to-eat dishes. Developed by KKS, a leader in meat-processing solutions, this compound is formulated to optimize freshness, texture, and appearance while leveraging natural meat properties. Its primary applications include reducing cooking and smoking losses, accelerating curing processes, improving color stability, and extending shelf life. The compound is part of a broader product line that includes Polasol 5000 and Polasol Döner, which share functional similarities but differ in specific applications and formulations .

Properties

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

(1S,3aS,8aR)-1-(2-hydroxy-6-methylhept-5-en-2-yl)-3a,6-dimethyl-1,2,3,4,8,8a-hexahydroazulen-5-one

InChI

InChI=1S/C20H32O2/c1-14(2)7-6-11-20(5,22)17-10-12-19(4)13-18(21)15(3)8-9-16(17)19/h7-8,16-17,22H,6,9-13H2,1-5H3/t16-,17+,19+,20?/m1/s1

InChI Key

CTLMPKXXSYQROQ-DTDSIWIMSA-N

Isomeric SMILES

CC1=CC[C@@H]2[C@H](CC[C@]2(CC1=O)C)C(C)(CCC=C(C)C)O

Canonical SMILES

CC1=CCC2C(CCC2(CC1=O)C)C(C)(CCC=C(C)C)O

Synonyms

polasol A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Polasol A is compared below with two structurally and functionally related compounds from the KKS portfolio: Polasol 5000 and Kolatin 100 . These comparisons are based on application scope, chemical efficacy, and operational advantages.

Table 1: Comparative Analysis of this compound and Related Compounds

Property This compound Polasol 5000 Kolatin 100
Primary Application Fresh and cured meat preservation Broad-spectrum meat processing Rapid curing of raw fermented meats
Key Function Color stabilization, texture retention pH balancing, microbial inhibition Enzymatic tenderization, aroma enhancement
Active Components Proprietary polar stabilizers Organic acids, sodium salts Proteolytic enzymes, antioxidants
Processing Time Moderate (24–48 hours) Fast (12–24 hours) Ultra-fast (6–12 hours)
pH Stability Effective in pH 5.5–6.5 Broad efficacy (pH 4.5–7.0) Optimal at pH 5.0–6.0
Shelf-Life Extension 20–30% improvement 15–25% improvement 10–20% improvement

Key Findings:

Functional Superiority :

  • This compound outperforms Kolatin 100 in shelf-life extension and texture retention due to its polar stabilizers, which minimize oxidative degradation .
  • Unlike Polasol 5000, which relies on organic acids for microbial control, this compound uses targeted stabilizers that preserve natural meat flavors without introducing acidity .

Operational Limitations: this compound’s narrower pH range (5.5–6.5) limits its use in highly acidic or alkaline meat products, whereas Polasol 5000 demonstrates versatility across a wider pH spectrum .

Economic and Safety Considerations: this compound reduces cooking losses by 8–12%, outperforming both Polasol 5000 (5–8%) and Kolatin 100 (3–6%) . Safety profiles differ: this compound and Polasol 5000 comply with EU food-grade standards, while Kolatin 100 requires additional handling due to its enzymatic activity .

Q & A

Q. What minimal dataset criteria should accompany publications on this compound?

  • Methodological Answer : Provide raw spectral data (NMR, MS), crystal structure CIF files, and assay raw data (Excel/CSV). For computational studies, share input files (e.g., PDBQT for docking) and scripts (Python/R). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for repository submissions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Polasol A
Reactant of Route 2
Polasol A

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